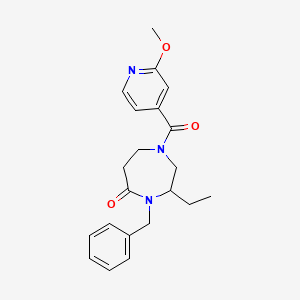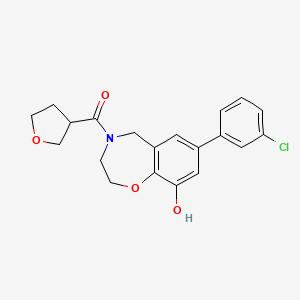![molecular formula C19H20N6O B5500148 N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5500148.png)
N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(3-pyrrolidinyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(3-pyrrolidinyl)benzamide hydrochloride, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.
Mechanism of Action
N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(3-pyrrolidinyl)benzamide hydrochloride works by binding to the active site of BTK and inhibiting its activity. BTK is a key component of the B-cell receptor signaling pathway, which is important for the survival and proliferation of B cells. Inhibition of BTK activity by this compound leads to decreased downstream signaling and ultimately, decreased proliferation and survival of B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to have potent and selective inhibitory activity against BTK. In preclinical studies, this compound has been shown to decrease proliferation and survival of B-cell malignancies, as well as inhibit downstream signaling pathways. This compound has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
One advantage of N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(3-pyrrolidinyl)benzamide hydrochloride is its potency and selectivity against BTK. This makes it a useful tool for studying the role of BTK in B-cell malignancies. However, one limitation of this compound is its specificity for BTK. It may not be useful for studying other signaling pathways or targets in B-cell malignancies.
Future Directions
There are several potential future directions for research on N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(3-pyrrolidinyl)benzamide hydrochloride. One area of interest is the development of combination therapies that include this compound with other targeted therapies or chemotherapy agents. Another area of interest is the development of this compound analogs with improved pharmacokinetic properties or increased potency. Finally, additional studies are needed to determine the optimal dosing and treatment regimen for this compound in the treatment of B-cell malignancies.
Synthesis Methods
N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(3-pyrrolidinyl)benzamide hydrochloride is synthesized using a multi-step process that involves the reaction of several intermediates. The starting material is 2-(3-pyrrolidinyl)benzamide, which is reacted with 1-phenyltetrazole in the presence of a base to form the intermediate N-(3-pyrrolidinyl)-N-(1-phenyltetrazol-5-yl)benzamide. This intermediate is then reacted with methyl iodide to form N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(3-pyrrolidinyl)benzamide. Finally, this compound is reacted with hydrochloric acid to form the hydrochloride salt of this compound.
Scientific Research Applications
N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(3-pyrrolidinyl)benzamide hydrochloride has been extensively studied for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In preclinical studies, this compound has been shown to inhibit BTK activity and downstream signaling pathways, resulting in decreased proliferation and survival of B-cell malignancies.
properties
IUPAC Name |
N-[(1-phenyltetrazol-5-yl)methyl]-2-pyrrolidin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c26-19(17-9-5-4-8-16(17)14-10-11-20-12-14)21-13-18-22-23-24-25(18)15-6-2-1-3-7-15/h1-9,14,20H,10-13H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIZFSGGASDKEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2C(=O)NCC3=NN=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-5-(3-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5500080.png)
![N-(4-fluorophenyl)-2-{3-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]-1H-indol-1-yl}acetamide](/img/structure/B5500086.png)
![6-(1,3-benzodioxol-5-ylmethyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5500100.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5500108.png)

![4-{4-[(4-fluorobenzyl)oxy]phenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5500111.png)
![(1R*,2R*,6S*,7S*)-4-[(3-methyl-1-benzothien-2-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5500118.png)

![2-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5500139.png)
![N-(4-chloro-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5500145.png)
![2-[4-(2-furylmethyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5500152.png)
![2-(4-fluorophenyl)-2-hydroxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B5500154.png)
